molecular formula C14H20N2O2 B6646010 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid

1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid

Cat. No. B6646010
M. Wt: 248.32 g/mol
InChI Key: XIXFRWLCKSEGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid, also known as P2C, is a cyclic amino acid derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. P2C is a chiral compound with two enantiomers, which have different pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid is not fully understood, but it is thought to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids. 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid has been shown to inhibit the activity of thymidylate synthase, which is involved in the synthesis of DNA. 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid has also been shown to inhibit the activity of dihydrofolate reductase, which is involved in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids.
Biochemical and Physiological Effects:
1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid in lab experiments is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. Another advantage is that 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. One limitation of using 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid in lab experiments is that it is a chiral compound, which means that it has two enantiomers with different pharmacological properties. This can complicate the interpretation of results and require additional experimental design.

Future Directions

There are many potential future directions for research on 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid. One area of interest is the development of derivatives of 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the mechanism of action of 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid in greater detail, which could lead to the development of new drugs that target nucleic acid biosynthesis. Additionally, 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid could be investigated for its potential use in combination with other drugs to improve efficacy or reduce side effects. Overall, 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid is a promising compound with many potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid involves the reaction of pyridine-2-carbaldehyde with cycloheptanone in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced with sodium borohydride and subsequently treated with chloroacetic acid to produce 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid. This method has been optimized to produce high yields of 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid with high purity.

Scientific Research Applications

1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to have antitumor, antiviral, and antibacterial properties. 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid has been studied for its potential use as a tool in chemical biology research.

properties

IUPAC Name

1-(pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-13(18)14(8-4-1-2-5-9-14)16-11-12-7-3-6-10-15-12/h3,6-7,10,16H,1-2,4-5,8-9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXFRWLCKSEGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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